tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group and hydroxyl groups at specific positions on the pyrrolo[3,4-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the pyrrolo[3,4-d]pyrimidine ring system allow it to form hydrogen bonds and π-π interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Uniqueness: tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is unique due to the presence of hydroxyl groups at specific positions, which can significantly influence its reactivity and interaction with biological targets. This distinguishes it from other similar compounds that may lack these functional groups or have different substitution patterns.
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-4-6-7(5-14)12-9(16)13-8(6)15/h4-5H2,1-3H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFFZGDLZJSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.